molecular formula C7H5ClFNO2 B1437658 2-Amino-5-chloro-3-fluorobenzoic acid CAS No. 1028757-83-6

2-Amino-5-chloro-3-fluorobenzoic acid

Cat. No. B1437658
M. Wt: 189.57 g/mol
InChI Key: ARIQKGDNEINNLI-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-3-fluorobenzoic acid is a solid compound . Its CAS Number is 1028757-83-6 and it has a molecular weight of 189.57 .


Molecular Structure Analysis

The linear formula of 2-Amino-5-chloro-3-fluorobenzoic acid is C7H5ClFNO2 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-5-chloro-3-fluorobenzoic acid are not available, similar compounds are often used in solution phase peptide synthesis .


Physical And Chemical Properties Analysis

2-Amino-5-chloro-3-fluorobenzoic acid is a solid compound . It has a molecular weight of 189.57 .

Scientific Research Applications

Synthesis and Chemical Reactions

2-Amino-5-chloro-3-fluorobenzoic acid and its derivatives are primarily utilized in various chemical synthesis processes. For instance, it acts as a precursor in the synthesis of different compounds, often involving reactions like nitrification, esterification, and hydronation. Such synthetic routes can optimize the yield and purity of the desired product, as demonstrated in the synthesis of Methyl 2-amino-5-fluorobenzoate (Yin Jian-zhong, 2010). Additionally, it's involved in the preparation of compounds like 3-Chloro-4-fluorobenzoylthiourea, which have shown herbicidal activity (Liu Chang-chun, 2006).

Fluorometric Analysis

2-Amino-5-chloro-3-fluorobenzoic acid derivatives are also significant in fluorometric analysis. Their unique chemical structure allows for the effective determination of secondary amino acids, as highlighted by the superior reactivity and fluorescence yield of such compounds in specific analytical reactions (K. Imai & Yoshihiko Watanabe, 1981).

Pharmaceutical Research

In pharmaceutical research, derivatives of 2-Amino-5-chloro-3-fluorobenzoic acid are utilized in the synthesis of various potential therapeutic agents. For example, they are incorporated into the structure of molecules designed as inhibitors of cholinesterases and aggregation of β-amyloid, which are key targets in Alzheimer’s disease treatment (Kamila Czarnecka et al., 2017).

Material Science and Engineering

In the field of material science and engineering, such compounds are essential in the development of new materials with specific chemical properties. Their unique halogenated structure can be pivotal in creating materials with desired physical and chemical characteristics.

Environmental Applications

There's also potential usage in environmental applications, such as the development of specific herbicides or pesticides, given the herbicidal activity observed in some derivatives (Liu Chang-chun, 2006).

Safety And Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 2-Amino-5-chloro-3-fluorobenzoic acid are not available, similar compounds like 2-Amino-5-fluorobenzoic acid are frequently used in genetic procedures that involve plasmid manipulations . This suggests potential applications in genetic research and biotechnology.

properties

IUPAC Name

2-amino-5-chloro-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIQKGDNEINNLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-chloro-3-fluorobenzoic acid

CAS RN

1028757-83-6
Record name 2-amino-5-chloro-3-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BD Allison, X Deng, LS Li, J Liang… - … Process Research & …, 2022 - ACS Publications
… In a 5 L three-necked round-bottom flask with mechanical stirring and a heating mantle, 2-amino-5-chloro-3-fluorobenzoic acid (16) (1 equiv, 150 g, 0.7913 mol) was suspended in H 2 …
Number of citations: 2 pubs.acs.org

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